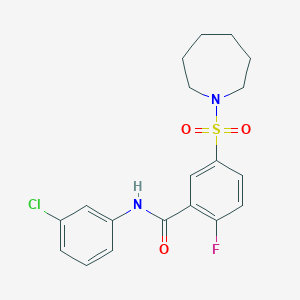

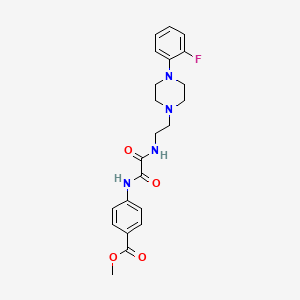

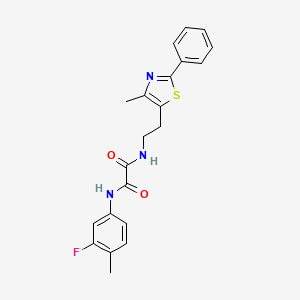

Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also includes a fluorophenyl group and an acetamido benzoate group .

Synthesis Analysis

The synthesis of piperazine derivatives, like the one in this compound, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its activity .Chemical Reactions Analysis

The key step in the synthesis of similar compounds involves aza-Michael addition between a diamine and an in situ generated sulfonium salt .Aplicaciones Científicas De Investigación

Prevalence and Detection of New Psychoactive Substances

A study by Rust et al. (2012) explores the prevalence of new psychoactive substances, including those with piperazine structures, by reanalyzing hair samples. This research sheds light on the changing patterns of designer drug use, which often include fluorophenyl and piperazine components, emphasizing the importance of including such compounds in screening procedures for clinical and forensic toxicology (Rust et al., 2012).

Metabolism and Disposition Studies

Research on the metabolism and disposition of compounds related to the query, such as SB-649868, an orexin receptor antagonist, provides insights into the pharmacokinetics and metabolic pathways of drugs with fluorophenyl and piperazine moieties. This knowledge is crucial for understanding the safety profile and efficacy of such compounds in human subjects (Renzulli et al., 2011).

Radiotracer Development for Clinical Imaging

The development and evaluation of novel radiotracers, such as 11C-CS1P1, targeting specific receptors in the brain, illustrate the application of fluorophenyl and piperazine derivatives in enhancing our understanding of neurological conditions and improving diagnostic imaging techniques. This research highlights the safety and efficacy of such compounds for clinical use in imaging studies (Brier et al., 2022).

Investigation of Novel Antagonists for Treatment of Mood Disorders

The study of 5-HT(1A) receptor occupancy by novel antagonists with piperazine structures contributes to the development of treatments for anxiety and mood disorders. This research underscores the potential therapeutic applications of compounds with fluorophenyl and piperazine components in addressing psychiatric conditions (Rabiner et al., 2002).

B-Cell Lymphoma-2 Inhibitor Studies

Investigations into the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, demonstrate the relevance of fluorophenyl and piperazine derivatives in cancer research. Understanding the pharmacokinetics and biotransformation of such compounds is vital for optimizing their use in oncology (Liu et al., 2017).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYRYUQHZMEUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate](/img/structure/B2642170.png)

![[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2642171.png)

![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)

![5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2642174.png)

![Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2642180.png)